2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of imidazole-containing compounds involves the construction of the imidazole ring. Recent advances in this field have focused on regiocontrolled methods for creating substituted imidazoles. These heterocycles play a crucial role in functional molecules used across various applications, including pharmaceuticals, agrochemicals, and materials science .
One example of imidazole synthesis is the cyclization of amido-nitriles to form disubstituted imidazoles. This method allows for the inclusion of diverse functional groups and has been employed in the formation of 2,4-disubstituted NH-imidazoles .
Molecular Structure Analysis
The molecular structure of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide consists of an imidazole core with a cyclohexyl group, a sulfanyl (thio) group, and a methoxyphenyl group attached. The specific arrangement of atoms and bonds within the imidazole ring determines its properties and potential applications .
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its imidazole moiety. These reactions could involve nucleophilic substitution, oxidation, or coordination with metal ions. Further investigation is needed to explore its reactivity and potential transformations .
Physical and Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Imidazole derivatives have exhibited diverse activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects. Further studies are necessary to elucidate its precise mode of action .
Properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-9-5-6-14(12-16)20-17(22)13-24-18-19-10-11-21(18)15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCZNKNMXRKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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